molecular formula C10H18N2 B2635547 3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine CAS No. 1000504-85-7

3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine

Cat. No.: B2635547
CAS No.: 1000504-85-7
M. Wt: 166.268
InChI Key: RXTUGOCSYFTTIS-UHFFFAOYSA-N
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Description

3-(1,2,5-Trimethyl-1H-pyrrol-3-yl)propan-1-amine is a tertiary amine derivative featuring a pyrrole ring substituted with three methyl groups at positions 1, 2, and 3. Its molecular formula is C₁₀H₁₈N₂, with a molecular weight of 166.27 g/mol, and it is registered under CAS number 1000504-85-7 . The compound’s structure combines a flexible propan-1-amine chain with a sterically hindered trimethylpyrrole moiety, which influences its electronic properties and reactivity.

Properties

IUPAC Name

3-(1,2,5-trimethylpyrrol-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c1-8-7-10(5-4-6-11)9(2)12(8)3/h7H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTUGOCSYFTTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000504-85-7
Record name 3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine typically involves the alkylation of a pyrrole derivative. One common method is the reaction of 1,2,5-trimethylpyrrole with a suitable alkylating agent, such as 3-bromopropan-1-amine, under basic conditions . The reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a base such as potassium carbonate or sodium hydride to facilitate the alkylation process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar alkylation reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile introduced.

Scientific Research Applications

Structural Information

The compound is characterized by the following structural details:

  • Molecular Formula : C10H18N2
  • IUPAC Name : 3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine
  • SMILES Notation : CC1=CC(=C(N1C)C)CCCN
  • InChI Key : RXTUGOCSYFTTIS-UHFFFAOYSA-N

Medicinal Chemistry

The compound's pyrrole ring structure is significant in medicinal chemistry as it serves as a scaffold for designing new therapeutic agents. Research has indicated that compounds containing pyrrole moieties exhibit a wide range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of pyrrole compounds can possess significant antimicrobial activity against various pathogens .
  • Antiviral Activity : The compound is being explored for its potential antiviral properties, making it a candidate for further drug development .

Biological Research

In biological studies, this compound has been investigated for:

  • Mechanisms of Action : The interaction of the compound with specific molecular targets such as enzymes and receptors can modulate biological pathways. Understanding these interactions can lead to insights into its therapeutic potential .

Industrial Applications

In the industrial sector, the compound is utilized for:

  • Synthesis of Specialty Chemicals : Its unique structure allows it to be used as a building block in the synthesis of more complex heterocyclic compounds. This application is critical in the production of specialty chemicals and materials .

Table 2: Summary of Applications

Application AreaSpecific Uses
Medicinal ChemistryAntimicrobial and antiviral drug development
Biological ResearchMechanistic studies on enzyme interactions
Industrial ApplicationsSynthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Propan-1-amine Backbone

The propan-1-amine backbone serves as a common scaffold for diverse functionalized compounds. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Application/Notes
3-(1,2,5-Trimethyl-1H-pyrrol-3-yl)propan-1-amine C₁₀H₁₈N₂ 166.27 1000504-85-7 1,2,5-Trimethylpyrrole Likely used in coordination chemistry or as a ligand (inferred from analogs)
3-(1H-Imidazol-1-yl)propan-1-amine C₆H₁₁N₃ 125.17 Not provided Imidazole Intermediate in bispidinone synthesis for metal complexes
3-(Triethoxysilyl)propan-1-amine C₉H₂₃NO₃Si 229.37 Not provided Triethoxysilyl Functionalizes graphene layers via Paal–Knorr reaction (77–91% yields)
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine C₇H₁₃N₃ 139.20 Not provided Methylpyrazole Irritant; stored at room temperature
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine C₁₈H₂₀NOS 315.43 Not provided Naphthalene, thiophene Pharmaceutical impurity with controlled specifications

Structural and Functional Differences

In contrast, the imidazole substituent in 3-(1H-imidazol-1-yl)propan-1-amine offers a strong donor site for metal binding, as seen in bispidinone complexes . Triethoxysilyl-substituted propan-1-amine () enables covalent bonding to silica-based materials, a property absent in the target compound.

Steric Hindrance :

  • The 1,2,5-trimethyl substitution on the pyrrole ring introduces significant steric bulk, which may limit accessibility in certain reactions compared to smaller substituents like methylpyrazole .

Synthetic Utility: Compounds like 3-(triethoxysilyl)propan-1-amine are synthesized via Paal–Knorr reactions with high yields (77–91%), suggesting that similar methods could apply to the target compound . The synthesis of bispidinones from 3-(1H-imidazol-1-yl)propan-1-amine involves acid-catalyzed reactions with paraformaldehyde and piperidones, highlighting the versatility of propan-1-amine derivatives in multi-step syntheses .

Analytical Characterization

  • Techniques: Common methods for characterizing these compounds include NMR, IR spectroscopy, and elemental analysis, as demonstrated for bispidinones and graphene-functionalized derivatives .
  • Purity Standards :
    • Purity levels for analogs range from 95% to 100%, as seen in β-cyclodextrin complexes and pharmaceutical impurities .

Biological Activity

3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine, a compound with the molecular formula C10H18N2 and a molecular weight of 166.27 g/mol, has garnered interest in scientific research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The compound is synthesized through the alkylation of a pyrrole derivative, commonly using 1,2,5-trimethylpyrrole and an alkylating agent like 3-bromopropan-1-amine under basic conditions. This method allows for the formation of the desired amine compound efficiently.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions that influence the activity of these targets. The specific pathways depend on the biological context in which the compound is utilized .

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli at concentrations as low as 200 nM .

Neurotrophic Effects

In studies involving neuronal cultures, compounds derived from this class have demonstrated neurotrophic activities. These effects include promoting neurite outgrowth in cortical neurons from fetal rats, suggesting potential applications in neurodegenerative disease therapy .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrrole derivatives:

Compound NameStructureActivityReference
1,2,5-trimethylpyrroleStructurePrecursor for synthesis
3-(1H-pyrrol-3-yl)propan-1-amineStructureLacks methyl groups; lower activity
3-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-amineStructureDifferent methyl substitution; varied reactivity

Case Studies

Recent studies have focused on evaluating the antibacterial properties of various derivatives of pyrrole compounds. In one study, a series of compounds were tested against E. coli and S. aureus, revealing that modifications to the pyrrole structure significantly impacted their inhibitory concentrations (IC50). For example:

CompoundIC50 (µM) against E. coliIC50 (µM) against S. aureus
Compound A0.20.14
Compound B0.550.9
Compound C0.80.6

These findings underscore the importance of structural modifications in enhancing antibacterial efficacy .

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